![molecular formula C16H27F3N2O2 B13559188 tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a bipiperidine structure, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The tert-butyl group is introduced through a subsequent reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired diastereomeric mixture.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the tert-butyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its bipiperidine structure is of interest for the development of new drugs, particularly those targeting the central nervous system.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The bipiperidine structure may also play a role in binding to specific receptors, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl 3-({[5-(trifluoromethyl)-2-pyridinyl]oxy}methyl)-1-pyrrolidinecarboxylate
Uniqueness
tert-Butyl 5-(trifluoromethyl)-[2,4’-bipiperidine]-1’-carboxylate stands out due to its bipiperidine structure, which is less common compared to other trifluoromethylated compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H27F3N2O2 |
|---|---|
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(trifluoromethyl)piperidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27F3N2O2/c1-15(2,3)23-14(22)21-8-6-11(7-9-21)13-5-4-12(10-20-13)16(17,18)19/h11-13,20H,4-10H2,1-3H3 |
Clé InChI |
MCKLXFLNVFDODR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CN2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



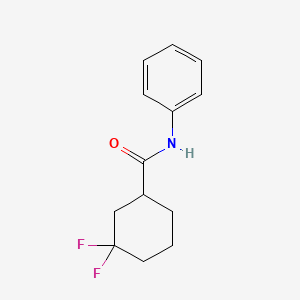
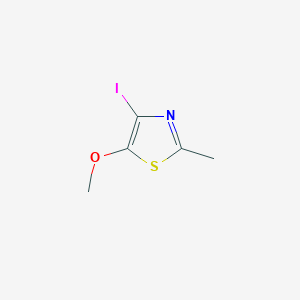
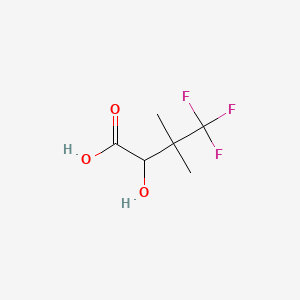
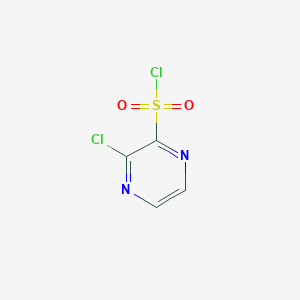
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
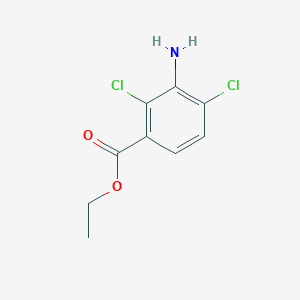

![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)



![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
